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Introduction
CD33 (Siglec-3) is a transmembrane receptor primarily expressed on cells of the myeloid

lineage.[1] It plays a crucial role in regulating immune cell activation through immunoreceptor

tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic tail.[1][2] Aberrant expression and

splicing of the CD33 gene are implicated in various diseases, including Acute Myeloid

Leukemia (AML) and Alzheimer's disease.[3][4]

Alternative splicing of the CD33 pre-mRNA can produce multiple transcript variants. A notable

example is a variant that lacks exon 2 (CD33ΔE2), which encodes the sialic acid-binding

domain.[3][5] The expression levels of this and other isoforms can impact cellular function and

response to therapies, such as the CD33-targeting antibody-drug conjugate gemtuzumab

ozogamicin.[3] Therefore, accurate detection and quantification of CD33 splice variants are

critical for both basic research and the development of targeted therapeutics.

Targeted RNA sequencing (RNA-Seq) offers a highly sensitive, specific, and cost-effective

method to analyze specific transcripts of interest.[6][7] Compared to whole-transcriptome

sequencing, targeted RNA-Seq provides deeper coverage of the target regions, enabling the
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precise quantification of known splice variants and the discovery of novel isoforms, even those

with low abundance.[6] This application note provides a detailed protocol for using targeted

RNA-Seq to analyze CD33 splice variants.

CD33 Signaling Pathway
CD33 functions as an inhibitory receptor. Upon binding to its sialic acid-containing ligands, the

tyrosine residues within the intracellular ITIM domains become phosphorylated. These

phosphorylated ITIMs serve as docking sites for Src homology 2 (SH2) domain-containing

protein tyrosine phosphatases, such as SHP-1 and SHP-2.[1][8] The recruitment of these

phosphatases leads to the dephosphorylation of downstream signaling molecules, ultimately

inhibiting cellular processes like phagocytosis and cytokine production.[1][8] Splice variants

that alter or remove key domains, such as the ligand-binding domain (encoded by exon 2) or

the ITIM-containing cytoplasmic tail, can significantly impact this signaling cascade.
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Caption: Simplified CD33 inhibitory signaling pathway.

Experimental Workflow
The overall workflow for targeted RNA-Seq analysis of CD33 splice variants involves several

key stages, from sample preparation to bioinformatics analysis. This process is designed to

enrich for the transcripts of interest and generate high-depth sequencing data for accurate

splice junction analysis.
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Caption: Experimental workflow for targeted RNA-Seq.

Protocols
RNA Extraction and Quality Control
High-quality input RNA is critical for reliable RNA-Seq results.[9]

Methodology:

Isolate total RNA from the biological sample (e.g., cultured cells, patient bone marrow, or

FFPE tissue) using a suitable commercial kit that includes a DNase treatment step.

Assess the quantity of the extracted RNA using a fluorometric method (e.g., Qubit).
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Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent

Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 7 is recommended for

optimal results.[10] For FFPE or other degraded samples, lower RIN values may be

acceptable, but protocol adjustments might be necessary.[7]

Store RNA at -80°C in an RNase-free environment to prevent degradation.[9]

Library Preparation and Targeted Enrichment
This protocol focuses on a hybridization capture-based enrichment approach, which is effective

for identifying both known and novel splice variants.

Methodology:

RNA Input: Begin with 10–100 ng of total RNA, depending on the chosen library preparation

kit and sample quality.[7][11]

rRNA Depletion: If starting with total RNA, remove ribosomal RNA (rRNA) using a

commercial depletion kit to increase the proportion of informative mRNA reads.

Fragmentation and Priming: Fragment the RNA using enzymatic or heat-based methods.

Prime the fragmented RNA with random hexamers for reverse transcription.

First and Second Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse

transcriptase, followed by second-strand synthesis to create double-stranded cDNA.

End Repair and Adapter Ligation: Repair the ends of the ds-cDNA fragments to create blunt

ends, add an 'A' tail, and ligate sequencing adapters. These adapters contain unique dual

indices (UDIs) for multiplexing samples.

Library Amplification: Perform PCR amplification to enrich for adapter-ligated fragments and

add the full sequence of the adapters needed for sequencing.

Targeted Enrichment (Hybridization Capture):

Design a custom panel of biotinylated oligonucleotide probes targeting the exonic regions

of the CD33 gene. Critically, include probes that span known exon-exon junctions to
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specifically capture splice variants of interest (e.g., a probe spanning the junction of exon

1 and exon 3 to capture the CD33ΔE2 variant).[3]

Pool the amplified sequencing libraries.

Hybridize the pooled libraries with the custom CD33 probe panel.

Use streptavidin-coated magnetic beads to "pull down" the probe-library hybrids, thus

enriching for CD33-specific sequences.

Wash the beads to remove non-specifically bound library fragments.

Elute the captured libraries and perform a final round of PCR amplification.

Library Quantification and QC: Quantify the final enriched library and assess its size

distribution before proceeding to sequencing.

Sequencing
Methodology:

Pool the final enriched libraries according to the desired sequencing depth for each sample.

Sequence the libraries on an Illumina sequencing platform (e.g., MiSeq or NextSeq).

A paired-end sequencing strategy (e.g., 2 x 75 bp or 2 x 150 bp) is recommended to facilitate

the accurate identification of splice junctions.

Data Analysis and Interpretation
A robust bioinformatics pipeline is essential to process the raw sequencing data and accurately

identify and quantify CD33 splice variants.[12]

Methodology:

Quality Control of Raw Reads: Use tools like FastQC for initial quality assessment and

Trimmomatic or similar tools to remove adapter sequences and low-quality bases.[12]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.researchgate.net/figure/rNA-sequencing-to-identify-cD33-splice-variants-in-human-AML-A-Summary-of-RNAseq_fig1_303748594
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226372/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861398?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alignment: Align the cleaned reads to the human reference genome (e.g., hg38) using a

splice-aware aligner such as STAR or HISAT2.[10]

Splice Variant Analysis:

Use bioinformatics tools designed for splicing analysis, such as MATS, rMATS, or

SpliceSeq, to identify and quantify alternative splicing events from the alignment files

(BAM format).[12][13]

These tools work by counting the number of reads that map to specific exon-exon

junctions. For example, to quantify the CD33ΔE2 variant, the analysis would focus on

counting reads that span the junction between exon 1 and exon 3.[3]

Quantification and Visualization:

Calculate metrics such as "Percent Spliced In" (PSI) or junction-spanning read counts to

represent the relative abundance of each splice variant.[5][14]

Visualize the read coverage and splice junctions using a genome browser like IGV

(Integrative Genomics Viewer) to manually inspect and validate the findings.

Data Presentation
Quantitative results should be summarized in clear, structured tables for easy comparison

across samples or conditions.

Table 1: Summary of Sequencing and Alignment Metrics
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Sample ID Total Reads
Reads after
QC

Mapping
Rate (%)

On-Target
Rate (%)

Mean
Target
Coverage

Control_1 2,150,000 2,135,000 99.5 95.1 1520x

Control_2 2,210,000 2,198,000 99.4 96.2 1580x

AML_Patient

_1
2,090,000 2,075,000 99.6 94.8 1490x

AML_Patient

_2
2,340,000 2,321,000 99.5 95.5 1650x

Table 2: Quantification of CD33 Splice Junctions Across Samples

Splice
Junction

Associated
Variant

Control_1
(Junction
Reads)

Control_2
(Junction
Reads)

AML_Patien
t_1
(Junction
Reads)

AML_Patien
t_2
(Junction
Reads)

Exon 1 -

Exon 2

Full-Length

(CD33M)
12,500 13,100 8,500 9,200

Exon 2 -

Exon 3

Full-Length

(CD33M)
12,450 13,050 8,450 9,150

Exon 1 -

Exon 3

CD33ΔE2

(CD33m)[3]
1,200 1,350 6,800 7,500

Exon 6 -

Exon 7a

CD33 E7a

Variant[3]
550 610 1,100 1,250

Exon 6 -

Exon 7b

Canonical

Exon 7
13,000 14,000 14,000 15,500
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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